In the realm of medical applications, the second paper presents the synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues, 2-aryl-6-methylpiperidin-4-ols, which have been evaluated for their anti-amnesic properties2. The most effective derivative in the mouse model for spontaneous working memory activity was 2-(3-chlorophenyl)-6-methyl-1,2-dihydro-1H-pyridin-4-one 9b. This suggests that these compounds could be potential candidates for treating memory-related disorders2.
The third paper explores the catalytic hydrogenation of dihydrooxazines, which are structurally related to dihydrofuro[3,4-c]pyridinones3. The study investigates the transformation of these compounds into various products, including 1,4-amino alcohols and pyrrolidine derivatives, under different conditions. This research has implications for synthetic chemistry, providing a pathway for the generation of diverse compounds with potential utility in pharmaceutical synthesis and other chemical applications3.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol falls under the category of heterocyclic compounds due to the presence of nitrogen in its pyridine structure. It is primarily studied for its pharmacological properties and potential therapeutic effects.
The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves several methods, with the Chichibabin reaction being one of the most common approaches. This method entails the cyclization of pyridine derivatives with alkyl halides under controlled conditions.
The molecular structure of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol features a fused ring system that includes both furan and pyridine components. The presence of the hydroxyl group at position 7 contributes to its reactivity.
The compound's geometry allows for various interactions with biological targets, making it an interesting subject for pharmacological studies.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can undergo several types of chemical reactions:
The mechanism of action for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets such as enzymes or receptors.
The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. Research indicates that it could have implications in enzyme inhibition studies and receptor binding assays .
The solubility characteristics depend on the form (free base vs. hydrochloride). Generally, compounds with hydroxyl groups tend to be more soluble in polar solvents.
The stability of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is influenced by environmental factors such as pH and temperature during storage .
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has diverse applications across various scientific domains:
The compound is systematically named 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol according to IUPAC conventions, reflecting its fused bicyclic structure comprising a furan ring annulated with a dihydropyridine moiety. Key synonyms identified across pharmacological and chemical databases include:
Table 1: Official and Common Synonyms of the Compound
Systematic Name | Pharmaceutical Designation | Chemical Variants |
---|---|---|
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | Pyridoxine Impurity A (PhEur) | 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol |
Pyridoxine Hydrochloride Impurity A | 3-Methyl-8-oxa-4-azabicyclo[4.3.0]nona-1,3,5-trien-2-ol | |
Vitamin B6 EP Impurity A |
The compound has the molecular formula C₈H₉NO₂, confirmed via high-resolution mass spectrometry with an exact mass of 151.0633 g/mol [2] [5] [7]. Its molecular weight is 151.16 g/mol, calculated from atomic masses (C: 12.01 × 8, H: 1.01 × 9, N: 14.01, O: 16.00 × 2). Elemental composition comprises 63.57% carbon, 6.00% hydrogen, 9.27% nitrogen, and 21.16% oxygen. This formula differentiates it from pyridoxine (C₈H₁₁NO₃), as it lacks a hydroxymethyl group but retains the characteristic methyl and phenolic hydroxy substituents [7] [10].
Table 2: Elemental Composition and Mass Data
Parameter | Value | Method/Notes |
---|---|---|
Molecular Formula | C₈H₉NO₂ | Confirmed by HR-MS |
Molecular Weight | 151.16 g/mol | Calculated from atomic masses |
Exact Mass | 151.0633 g/mol | HR-MS [5] |
Carbon Content | 63.57% | Elemental analysis |
Hydrogen Content | 6.00% | Elemental analysis |
While single-crystal X-ray diffraction (XRD) data for this specific compound is absent in the literature surveyed, its hydrochloride salt (CAS: 1006-21-9) has been documented [3] [9]. Spectroscopic characterizations include:
This compound exhibits tautomerism centered on the pyridinolic hydroxy group and the adjacent fused ring system. The enol form (6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol) dominates in solid and neutral aqueous solutions, while the keto form (6-methyl-4,7-dihydrofuro[3,4-c]pyridin-7-one) may exist in alkaline conditions [7]. The experimentally predicted pKa of 5.49±0.20 indicates moderate acidity, facilitating deprotonation [7]. No geometric isomers are possible due to the compound’s rigid bicyclic skeleton, though prototropic tautomerism impacts its reactivity and spectroscopic behavior [2] [7].
Structurally, this compound is a dehydrofuran cyclic ether derivative of pyridoxine (vitamin B6). Key differences include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7